Hgdzzpizkxeflu-uhfffaoysa-

説明

The compound "Hgdzzpizkxeflu-uhfffaoysa-" (CAS No. 1046861-20-4) is a halogenated arylboronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure features a bromine atom at the 3-position, a chlorine atom at the 5-position, and a boronic acid group (-B(OH)₂) attached to the benzene ring. This configuration confers unique physicochemical properties, including high polarity (TPSA: 40.46 Ų) and moderate lipophilicity (XLOGP3: 2.15) . The compound exhibits high gastrointestinal absorption and blood-brain barrier (BBB) permeability, making it a candidate for neurological drug development.

Synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours . The reaction yields a purity-compliant product with a synthetic accessibility score of 2.07, indicating moderate complexity in large-scale production.

特性

分子式 |

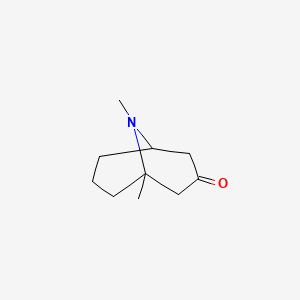

C10H17NO |

|---|---|

分子量 |

167.25 g/mol |

IUPAC名 |

1,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-one |

InChI |

InChI=1S/C10H17NO/c1-10-5-3-4-8(11(10)2)6-9(12)7-10/h8H,3-7H2,1-2H3 |

InChIキー |

HGDZZPIZKXEFLU-UHFFFAOYSA-N |

正規SMILES |

CC12CCCC(N1C)CC(=O)C2 |

同義語 |

1-methylgranatanone N-methyl-9-aza-1-methylbicyclo(3.3.1)nonane N-methyleuphococcinine |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of "Hgdzzpizkxeflu-uhfffaoysa-," we compare it with structurally analogous halogenated arylboronic acids (Table 1). Key parameters include molecular weight, lipophilicity (logP), solubility, and synthetic accessibility.

Table 1: Comparative Analysis of Halogenated Arylboronic Acids

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLOGP3 | Solubility (mg/ml) | Synthetic Accessibility | Key Structural Differences |

|---|---|---|---|---|---|---|

| Hgdzzpizkxeflu-uhfffaoysa- | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 2.07 | Br (3-position), Cl (5-position) |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 2.07 | Identical structure; likely synonym |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 270.28 | 2.87 | 0.18 | 2.45 | Additional Cl at 2-position |

| (4-Fluoro-3-iodophenyl)boronic acid | C₆H₅BFIO₂ | 268.92 | 1.98 | 0.32 | 1.89 | F (4-position), I (3-position) |

Key Findings:

Structural Isomerism : The positional arrangement of halogens significantly impacts properties. For example, the addition of a chlorine atom at the 2-position in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and lipophilicity (XLOGP3: 2.87 vs. 2.15) but reduces solubility by 25% .

Synonym Identification: "(3-Bromo-5-chlorophenyl)boronic acid" shares identical molecular formula, weight, and physicochemical properties with "Hgdzzpizkxeflu-uhfffaoysa-," suggesting it may be a synonym or standardized nomenclature for the same compound .

Halogen Substitution Effects : Replacing bromine with iodine in (4-Fluoro-3-iodophenyl)boronic acid lowers logP (1.98) and improves solubility (0.32 mg/ml), likely due to iodine’s larger atomic radius enhancing polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。